2-Diazonio-3,4-dihydronaphthalen-1-olate
Description
2-Diazonio-3,4-dihydronaphthalen-1-olate is a chemical compound with the molecular formula C10H8N2O It is a diazonium salt derived from 3,4-dihydronaphthalen-1-ol
Properties
CAS No. |
56175-46-3 |
|---|---|
Molecular Formula |
C10H8N2O |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
2-diazo-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C10H8N2O/c11-12-9-6-5-7-3-1-2-4-8(7)10(9)13/h1-4H,5-6H2 |
InChI Key |
BDZGAPNZRQNDAK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=[N+]=[N-])C(=O)C2=CC=CC=C21 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-3,4-dihydronaphthalen-1-olate typically involves the diazotization of 3,4-dihydronaphthalen-1-amine. The process begins with the conversion of 3,4-dihydronaphthalen-1-amine to its corresponding diazonium salt using nitrous acid (HNO2) under acidic conditions. The reaction is carried out at low temperatures to stabilize the diazonium salt.
Industrial Production Methods
In an industrial setting, the production of 2-Diazonio-3,4-dihydronaphthalen-1-olate can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be employed to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Diazonio-3,4-dihydronaphthalen-1-olate undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and cyanides, through substitution reactions.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include copper(I) halides (CuX) for Sandmeyer reactions, sodium hydroxide (NaOH) for hydroxylation, and potassium cyanide (KCN) for cyanation.
Coupling Reactions: Phenols and aromatic amines are used as coupling partners in the presence of a base, such as sodium acetate (NaOAc).
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or stannous chloride (SnCl2) are used.
Major Products Formed
Substitution Reactions: Products include aryl halides, phenols, and nitriles.
Coupling Reactions: Azo dyes are the primary products.
Reduction Reactions: The major product is the corresponding amine.
Scientific Research Applications
2-Diazonio-3,4-dihydronaphthalen-1-olate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes and proteins.
Industry: It is utilized in the production of azo dyes, which are widely used in textiles, printing, and cosmetics.
Mechanism of Action
The mechanism of action of 2-Diazonio-3,4-dihydronaphthalen-1-olate involves its ability to form reactive intermediates, such as free radicals and nitrenes, which can interact with various molecular targets. These interactions can lead to the modification of proteins, nucleic acids, and other biomolecules, resulting in biological effects. The compound’s reactivity is influenced by the presence of the diazonium group, which can undergo various transformations under different conditions.
Comparison with Similar Compounds
Similar Compounds
- 2-Diazonio-1-naphthol-4-sulfonate
- 2-Diazonio-1-naphthol-5-sulfonate
- 2-Diazonio-1-naphthol-6-sulfonate
Uniqueness
2-Diazonio-3,4-dihydronaphthalen-1-olate is unique due to its specific structure, which includes a dihydronaphthalene ring system This structure imparts distinct chemical and physical properties, making it different from other diazonium salts
Biological Activity
2-Diazonio-3,4-dihydronaphthalen-1-olate is a compound of interest in various fields of research due to its unique chemical structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula for 2-Diazonio-3,4-dihydronaphthalen-1-olate is . The compound features a diazonium group, which is known for its reactivity and ability to participate in various chemical reactions. Its lipophilic nature contributes to its biological accumulation and concentration in biological systems .
| Property | Value |
|---|---|
| Molecular Weight | 172.18 g/mol |
| Solubility | Soluble in polar solvents |
| Melting Point | Not specified |
| Log P (octanol-water) | High (indicative of lipophilicity) |
Antimicrobial Properties
Research indicates that 2-Diazonio-3,4-dihydronaphthalen-1-olate exhibits antimicrobial activity against various pathogens. Its mechanism involves disrupting microbial cell membranes, leading to cell lysis. Studies have shown effectiveness against both gram-positive and gram-negative bacteria, making it a potential candidate for developing new antimicrobial agents .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies demonstrate that it can inhibit the proliferation of cancer cells, particularly colorectal cancer cells. Mechanistic studies suggest that it induces apoptosis through activation of caspase pathways and modulation of signaling proteins such as AKT and ERK .
Case Study: Colorectal Cancer
A study evaluated the effects of 2-Diazonio-3,4-dihydronaphthalen-1-olate on human colorectal cancer cell lines (HT-29 and HCT116). The results indicated:
- Inhibition of Cell Proliferation : Significant reduction in cell viability was observed at concentrations below 100 µM.
- Apoptotic Induction : Increased levels of phospho-p38 and decreased levels of phospho-Akt were noted, suggesting activation of apoptotic pathways.
Table 2: Summary of Biological Activities
| Activity Type | Effectiveness | Mechanism |
|---|---|---|
| Antimicrobial | Moderate to High | Cell membrane disruption |
| Anticancer | High | Apoptosis induction |
The biological activity of 2-Diazonio-3,4-dihydronaphthalen-1-olate is primarily attributed to its ability to interact with specific molecular targets within cells. The diazonium group facilitates electrophilic substitution reactions, which can modify biomolecules such as proteins and nucleic acids. This modification can lead to altered cellular signaling pathways and ultimately result in cell death or inhibition of proliferation.
Potential Targets
- Enzymes : Inhibition of key enzymes involved in cell cycle regulation.
- Receptors : Interaction with growth factor receptors that mediate cellular responses.
- Signaling Pathways : Modulation of pathways like MAPK/ERK and PI3K/AKT.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
